N-(biphenyl-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE, also known as N-Fluorobenzenesulfonimide, is a versatile and widely used compound in organic synthesisThis compound is known for its stability and ease of handling, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE can be synthesized through two primary methods:
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Differding Method: : In this method, diphenylsulfonimide is dissolved in acetonitrile, and sodium fluoride is added. The mixture is cooled to -35°C, and a mixture of fluorine and nitrogen gases (1:10 ratio) is bubbled through the solution for 2 hours. After the reaction, nitrogen gas is used to purge the system for another 2 hours. The product is then filtered, evaporated, and recrystallized to obtain white crystals with a yield of 74% .
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Wanger Method: : This method involves dissolving the sodium salt of diphenylsulfonimide in water/acetonitrile or pure water. The solution is cooled, and a mixture of fluorine and nitrogen gases (1:10 ratio) is introduced. After the reaction, nitrogen gas is used to purge the system. The product is filtered, washed with water, and dried to obtain N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE with a yield of up to 94% .
Industrial Production Methods
Industrial production of N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE undergoes various types of reactions, including:
Electrophilic Fluorination: This compound is widely used for the electrophilic fluorination of electron-rich aromatic compounds, enol silyl ethers, and enolates.
Common Reagents and Conditions
Reagents: Sodium fluoride, acetonitrile, fluorine gas, nitrogen gas, palladium catalysts, butyl lithium, triphenylphosphine .
Conditions: Low temperatures (-35°C), inert atmosphere, controlled gas flow.
Major Products
Fluorinated Aromatics: Electrophilic fluorination yields fluorinated aromatic compounds.
N-Demethylated Amides: Oxidation reactions produce N-demethylated amides and formaldehyde.
Dibenzene Sulfonamides: Substitution reactions yield dibenzene sulfonamides.
Scientific Research Applications
N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE exerts its effects primarily through electrophilic fluorination. The fluorine atom in the compound is highly electrophilic, allowing it to react with nucleophilic sites in organic molecules. This reaction introduces a fluorine atom into the target molecule, often enhancing its stability, lipophilicity, and biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Fluoropyridinium Triflate: Another electrophilic fluorinating agent used in organic synthesis.
1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate: A reagent used for selective fluorination.
Mes-Umemoto Reagent: A versatile fluorinating agent for various substrates.
Uniqueness
N-2-BIPHENYLYL-4-FLUOROBENZENESULFONAMIDE stands out due to its stability, ease of handling, and high reactivity. Its ability to introduce fluorine into a wide range of substrates under mild conditions makes it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C18H14FNO2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-fluoro-N-(2-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14FNO2S/c19-15-10-12-16(13-11-15)23(21,22)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,20H |
InChI Key |
FXMOWKPMPMGEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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